N-(2-chlorophenyl)-2-(methylamino)acetamide hydrochloride

CAS No.: 1052542-12-7

Cat. No.: VC4904921

Molecular Formula: C9H12Cl2N2O

Molecular Weight: 235.11

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1052542-12-7 |

|---|---|

| Molecular Formula | C9H12Cl2N2O |

| Molecular Weight | 235.11 |

| IUPAC Name | N-(2-chlorophenyl)-2-(methylamino)acetamide;hydrochloride |

| Standard InChI | InChI=1S/C9H11ClN2O.ClH/c1-11-6-9(13)12-8-5-3-2-4-7(8)10;/h2-5,11H,6H2,1H3,(H,12,13);1H |

| Standard InChI Key | XJYOONNNSCBRBG-UHFFFAOYSA-N |

| SMILES | CNCC(=O)NC1=CC=CC=C1Cl.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

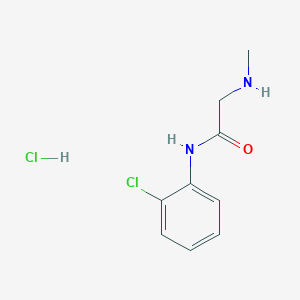

N-(2-Chlorophenyl)-2-(methylamino)acetamide hydrochloride is systematically named as N-(2-chlorophenyl)-2-(methylamino)acetamide hydrochloride, with the CAS registry number 1052542-12-7 . Its molecular structure consists of a 2-chlorophenyl group attached to an acetamide backbone, where the methylamino substituent (-NHCH₃) is bonded to the α-carbon of the acetamide (Figure 1). The hydrochloride salt form enhances solubility in polar solvents, a critical factor in pharmaceutical formulations .

Table 1: Key Identifiers of N-(2-Chlorophenyl)-2-(Methylamino)Acetamide Hydrochloride

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 235.11 g/mol | |

| SMILES | CNC(CC(=O)NC1=CC=CC=C1Cl) | |

| InChIKey | BGYKMIQJZKQCRF-UHFFFAOYSA-N |

Structural Analogues and Isomerism

The positional isomerism of the chlorine substituent significantly impacts the compound’s properties. For instance, the 3-chloro analogue (CID 43810657) shares the same molecular formula but differs in the chlorophenyl substitution pattern, leading to variations in hydrogen bonding and crystal packing . Similarly, the 4-chloro isomer (CID 12496934) exhibits distinct spectroscopic profiles due to differences in electronic effects .

Synthesis and Manufacturing

Reaction Pathways

The synthesis of N-(2-chlorophenyl)-2-(methylamino)acetamide hydrochloride involves a two-step process:

-

Nucleophilic Amination: 2-Chloro-N-(2-chlorophenyl)acetamide reacts with methylamine in tetrahydrofuran (THF) at 0°C, facilitating the substitution of the chlorine atom on the acetamide’s α-carbon .

-

Salt Formation: The free base is treated with hydrochloric acid to yield the hydrochloride salt, improving stability and solubility .

Table 2: Synthetic Conditions and Yields

| Parameter | Value | Source |

|---|---|---|

| Solvent | Tetrahydrofuran (THF) | |

| Temperature | 0°C → Room Temperature | |

| Yield | 67% (Analogous Reaction) |

Optimization Strategies

Reaction efficiency depends on solvent polarity and amine concentration. Ethyl acetate is employed for extraction, while basification with NaOH (pH 10–12) ensures effective isolation of the product . Purification via column chromatography or recrystallization may further enhance purity.

Physicochemical Properties

Spectroscopic Characteristics

The compound’s infrared (IR) spectrum typically shows absorption bands for the amide C=O stretch (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹). Nuclear magnetic resonance (NMR) data reveal distinct signals for the methylamino group ( 2.8 ppm, singlet) and aromatic protons ( 7.2–7.5 ppm, multiplet) .

Thermodynamic and Solubility Data

The hydrochloride salt exhibits moderate solubility in water (>10 mg/mL at 25°C) and ethanol, but limited solubility in nonpolar solvents like hexane . Predicted collision cross-section (CCS) values for its adducts, such as [M+H]⁺ (141.2 Ų), suggest utility in mass spectrometry-based analyses .

Applications in Research and Industry

Pharmaceutical Intermediate

This compound serves as a precursor in synthesizing more complex molecules, such as serotonin-norepinephrine reuptake inhibitors (SNRIs), where the chlorophenyl group modulates receptor affinity .

Chemical Biology

Its hydrogen-bonding capabilities make it a candidate for studying protein-ligand interactions, particularly in sulfonamide-based enzyme inhibitors .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume